Ethyl Propargylate-13C3
Description
Significance of Site-Specific Isotopic Labeling in Mechanistic and Synthetic Chemistry Research
Site-specific isotopic labeling is a powerful technique that involves the precise placement of an isotope at a particular atomic position within a molecule. nih.govnumberanalytics.com This method is of paramount importance in mechanistic chemistry as it allows researchers to track the movement and transformation of specific atoms throughout a chemical reaction. numberanalytics.combohrium.com By observing how the isotopic label is redistributed among reactants, intermediates, and products, chemists can elucidate complex reaction pathways, identify bond-breaking and bond-forming steps, and distinguish between proposed mechanisms. bohrium.com
In fields like enzyme catalysis, labeled molecules can be used to probe the specific steps of an enzymatic reaction and identify key amino acid residues in the active site. smolecule.com Similarly, in synthetic chemistry, isotopic labeling helps in understanding reaction dynamics and optimizing synthetic routes. Spectroscopic techniques, particularly NMR spectroscopy and mass spectrometry, are central to these studies. nih.govoup.com For instance, ¹³C labeling enables the use of ¹³C NMR to probe the chemical environment of specific carbon atoms, providing structural and dynamic information that would be otherwise inaccessible. This approach allows for the direct observation of molecular interactions and the chemical features of important residues in large biomolecules like proteins and RNA. nih.govoup.com
Contextualization of Ethyl Propargylate as a Precursor in Advanced Organic Synthesis
Ethyl propargylate (also known as ethyl propiolate) is the non-labeled counterpart to Ethyl Propargylate-13C3. nih.govwikipedia.org It is a highly versatile and important building block in organic synthesis. wikipedia.orgchemimpex.com Its utility stems from the presence of a reactive terminal alkyne (a carbon-carbon triple bond) and an ester functional group within a small molecular framework. chemimpex.comchemicalbook.com The alkyne group is particularly notable for its electrophilicity, making it susceptible to attack by nucleophiles and a participant in a wide array of chemical transformations. wikipedia.org
Ethyl propargylate is widely used as a reagent for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the construction of complex organic molecules. chemimpex.com It is a key precursor in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com Researchers in medicinal chemistry utilize ethyl propargylate to develop new drug candidates, as its versatile reactivity allows for the creation of diverse molecular architectures targeting specific biological pathways. chemimpex.com Its ability to readily react with thiols also makes it a useful derivatizing agent for the study of sulfur-containing compounds. chemicalbook.com
Research Paradigms and Opportunities Enabled by 13C-Enriched Chemical Compounds
The use of compounds enriched with the stable isotope carbon-13 has opened up new frontiers in scientific research. Unlike radioactive isotopes, ¹³C-labeled compounds are non-radioactive and safe to handle, making them suitable for a broad range of applications, including studies in living systems. wikipedia.org One of the most significant applications is in metabolic research, where ¹³C-labeled molecules are used as tracers to map metabolic pathways. smolecule.comwikipedia.org By introducing a ¹³C-enriched substrate into a biological system, scientists can follow its metabolic fate using mass spectrometry or NMR, providing deep insights into processes like fatty acid and carbohydrate metabolism. smolecule.com
In proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses ¹³C-labeled amino acids to quantify differences in protein abundance between cell populations. wikipedia.org Furthermore, the unique nuclear properties of ¹³C (a nuclear spin of ½) make it an invaluable probe in NMR spectroscopy. wikipedia.org While natural abundance ¹³C NMR is a standard technique, enrichment dramatically increases sensitivity, enabling sophisticated experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) that can reveal the complete carbon skeleton of a molecule. nih.gov The large chemical shift range of ¹³C NMR also reduces signal overlap, which is a major advantage when analyzing complex mixtures. nih.gov These capabilities have made ¹³C-enriched compounds indispensable tools in metabolomics, drug discovery, and materials science. medchemexpress.comrsc.org
Overview of the Unique Role of Triple Bond Functionality in Labeled Molecules
In isotopically labeled molecules like this compound, the triple bond functionality serves a dual purpose. Structurally, it provides a well-defined and rigid scaffold. Reactively, the alkyne group is a site of high electron density and is exceptionally versatile, participating in a host of powerful chemical reactions. These include cycloadditions (like the "click" reaction), hydrogenations, and additions of various reagents across the triple bond. When the carbon atoms of the triple bond are labeled with ¹³C, it allows for the direct monitoring of these transformations at a fundamental level. Researchers can use ¹³C NMR to precisely track the changes in hybridization (from sp to sp² to sp³) and the chemical environment of the labeled carbons as the reaction proceeds, offering unambiguous evidence for mechanistic pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (1,2,3-13C3)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3/i1+1,3+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJYQGSRWVMQV-CGANOEODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C]#[13CH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745948 | |
| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-08-3 | |
| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl Propargylate 13c3
Upstream Synthesis Routes and Strategic Carbon-13 Isotopic Incorporation
The synthesis of ethyl propargylate-13C3 necessitates careful planning for the strategic incorporation of carbon-13 isotopes. This begins with the selection and synthesis of appropriately labeled precursor molecules.
Selection and Synthesis of 13C-Enriched Precursors for Propargylate Formation
The primary precursors for the synthesis of this compound are typically a ¹³C-labeled propargyl alcohol and an ethylating agent. The synthesis of propargyl alcohol-1,2,3-¹³C₃ itself is a critical first step. A common method involves the reaction of ¹³C-labeled formaldehyde (B43269) (H₂¹³CO) with ¹³C-labeled acetylene (B1199291) (¹³C₂H₂) in the presence of a copper(I) chloride or copper acetylide catalyst. This reaction, conducted under pressure at temperatures between 80–120°C, can achieve yields of 60–75%.
Another versatile and cost-effective approach starts with elemental carbon-13. rsc.org This elemental ¹³C is first converted to calcium carbide-¹³C₂ (Ca¹³C₂), which is then used to generate acetylene-¹³C₂. rsc.orgresearchgate.net This labeled acetylene serves as a universal building block for a variety of ¹³C-labeled organic molecules. rsc.org For the synthesis of propargyl alcohol-¹³C₃, this acetylene-¹³C₂ can be reacted with a ¹³C-labeled formaldehyde source.
The selection of precursors is dictated by factors such as commercial availability, cost, and the desired labeling pattern. The use of uniformly labeled precursors like propargyl alcohol-¹³C₃ ensures that the final ethyl propargylate product contains the ¹³C label at all three carbon atoms of the propargyl moiety. cymitquimica.com
Table 1: Key ¹³C-Enriched Precursors and their Synthetic Utility
| Precursor | Formula | Role in Synthesis |
| Formaldehyde-¹³C | H₂¹³CO | Source of one labeled carbon atom for the hydroxymethyl group of propargyl alcohol. |
| Acetylene-¹³C₂ | ¹³C₂H₂ | Provides the two-carbon acetylenic backbone. |
| Calcium Carbide-¹³C₂ | Ca¹³C₂ | A solid, stable source for generating acetylene-¹³C₂. rsc.orgresearchgate.net |
| Propargyl Alcohol-¹³C₃ | HOCH₂¹³C≡¹³CH | The direct labeled precursor for esterification to form ethyl propargylate-¹³C₃. |
| Carbon Tetrabromide-¹³C | ¹³CBr₄ | Can be used in Corey-Fuchs reactions to convert aldehydes to terminal ¹³C-labeled alkynes. researchgate.net |
Detailed Reaction Pathways for the Formation of this compound
The most direct pathway to this compound is the esterification of propargyl alcohol-¹³C₃ with an ethylating agent. One common method involves the reaction of propargyl alcohol with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. smolecule.com
Alternatively, a one-step synthesis has been developed using propargyl alcohol and ethanol (B145695) as reactants in dichloromethane (B109758). google.com This reaction proceeds at room temperature in the presence of calcium hypochlorite (B82951) and acetic acid. google.com The proposed mechanism involves the oxidation of propargyl alcohol to propynal, which is then further converted to ethyl propargylate. google.com
A more modern and modular approach involves the coupling of carboxylic acid esters with lithiated gem-diborylalkanes. researchgate.netresearchgate.net This method can be adapted for isotopic labeling by using ¹³C-labeled carboxylic esters or a ¹³C-labeled gem-diborylmethane. researchgate.netresearchgate.net This strategy allows for the efficient conversion of various esters into alkynes and can be applied to the synthesis of ¹³C-labeled terminal alkynes. researchgate.net
Methodological Innovations for the Functionalization of Alkyne Moieties in 13C-Labeled Compounds
The alkyne functional group is highly versatile and can be used in a wide range of chemical transformations. researchgate.net In the context of ¹³C-labeled compounds like this compound, this versatility allows for its use as a building block in the synthesis of more complex labeled molecules. smolecule.com
One of the most significant applications of alkyne functionalization is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netfrontiersin.org This reaction allows for the efficient and specific conjugation of the alkyne-containing molecule to another molecule bearing an azide (B81097) group. This has broad applications in bioconjugation and materials science. researchgate.net
Recent innovations in alkyne functionalization include transition-metal-catalyzed reactions that allow for the introduction of various substituents onto the alkyne. acs.org For example, palladium-catalyzed carbonylations using carbon monoxide precursors can introduce a carbonyl group, which is useful for synthesizing labeled amides and heterocycles. acs.org Furthermore, methods for the direct radioiodination of terminal alkynes have been developed, expanding the toolkit for creating multiply-labeled molecules. acs.org
Optimization Strategies for Synthetic Yields and Maintenance of Isotopic Purity for Research Applications
Maximizing the synthetic yield and maintaining high isotopic purity are paramount in the synthesis of isotopically labeled compounds due to the high cost of the starting materials. acs.org Several strategies can be employed to achieve this.
Table 2: Optimization Strategies for ¹³C-Labeled Synthesis
| Strategy | Description | Key Benefits |
| Late-Stage Labeling | Introducing the isotopic label as late as possible in the synthetic sequence. | Minimizes the number of steps where the expensive labeled material is handled, reducing potential losses. |
| High-Efficiency Reactions | Utilizing reactions with high yields and minimal side products, such as click chemistry. researchgate.net | Maximizes the conversion of the labeled precursor to the desired product. |
| Purification Techniques | Employing robust purification methods like high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC). | Removes unlabeled or partially labeled impurities, ensuring high isotopic enrichment. |
| Spectroscopic Analysis | Using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify isotopic incorporation and purity. researchgate.net | Provides accurate measurement of isotopic abundance and confirms the structure of the final product. researchgate.net |
The use of solid-phase synthesis, where one of the reactants is attached to a resin, can simplify purification, as byproducts and excess reagents can be washed away, leaving the desired labeled product attached to the solid support. researchgate.net
Principles of Green Chemistry in the Design and Execution of 13C-Labeled Compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. musechem.com In the context of isotopic labeling, these principles are particularly relevant due to the often hazardous reagents and solvents used.
Key green chemistry considerations include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. rsc.org The synthesis of labeled acetylene from calcium carbide and water is a highly atom-economical process. rsc.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the one-step synthesis of ethyl propargylate using ethanol and calcium hypochlorite in dichloromethane offers a milder alternative to some traditional esterification methods. google.com
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. musechem.com Many of the advanced functionalization methods for alkynes rely on transition-metal catalysts. acs.org
Renewable Feedstocks: Exploring the use of renewable resources as starting materials can further enhance the sustainability of the synthesis. musechem.com
By incorporating these principles, the synthesis of valuable labeled compounds like this compound can be made more efficient, cost-effective, and environmentally friendly.
Research Applications of Ethyl Propargylate 13c3 in Complex Molecule Construction
Utilization as a Versatile 13C-Labeled Building Block in Target-Oriented Synthesis
Target-oriented synthesis, which focuses on the strategic construction of complex organic molecules, benefits significantly from the availability of versatile building blocks. beilstein-journals.org Ethyl Propargylate-13C3 functions as such a block, providing a three-carbon unit with a defined isotopic signature. The reactivity of its alkyne and ester functionalities allows for its incorporation into larger molecular frameworks through various synthetic transformations.
In complex synthesis, the introduction of a ¹³C₃-labeled fragment at a key position enables chemists to track the fate of these atoms through multi-step reaction sequences. This is particularly useful for verifying reaction mechanisms and understanding molecular rearrangements. smolecule.com For instance, similar labeled propiolates, like methyl propiolate-¹³C₃, are used in ene reactions to introduce the isotopic label into steroid side chains, demonstrating a general strategy applicable to this compound for building complex natural product analogues. researchgate.net The predictable mass shift of M+3 simplifies the analysis of intermediates and final products by mass spectrometry. sigmaaldrich.com
Strategic Integration in the Synthesis of Labeled Pharmaceutical Intermediates
The drug development process heavily relies on the use of isotopically labeled compounds for quantitative studies. medchemexpress.commedchemexpress.com this compound is strategically employed in the synthesis of labeled pharmaceutical intermediates, which are precursors to active pharmaceutical ingredients (APIs).
In drug discovery, stable isotope-labeled compounds like this compound serve as ideal internal standards for quantitative analysis, particularly in isotope ratio mass spectrometry (IRMS). smolecule.com By adding a known quantity of the labeled compound to a biological sample, researchers can accurately measure the concentration of the unlabeled target compound. smolecule.com The ¹³C label does not typically alter the compound's chemical or biological properties, but its increased mass makes it easily distinguishable from its natural-abundance counterpart by mass spectrometry. medchemexpress.com This allows for precise tracking of drug metabolism and pharmacokinetics, providing crucial data on how a potential drug is absorbed, distributed, metabolized, and excreted. medchemexpress.com
A notable application of this compound is in the synthesis of ¹³C-labeled substituted anthraquinones. smolecule.compharmaffiliates.comcymitquimica.com Anthraquinone (B42736) derivatives are scaffolds for various biologically active compounds. By using this compound in the synthetic route, a stable isotopic label can be incorporated into the anthraquinone core. This enables detailed metabolic studies of drugs based on this framework. The non-labeled analogue, ethyl propargylate, is also used to prepare pyrazolo[1,5-a]pyridines with anti-inflammatory activity, indicating that the labeled version could be used to create labeled analogues of these compounds for research purposes. pharmaffiliates.comcymitquimica.com
Table 1: Application in Labeled API Precursor Synthesis
| Precursor Class | Labeled Reagent | Application | Analytical Benefit |
|---|---|---|---|
| Substituted Anthraquinones | This compound | Incorporation of a ¹³C₃ label into the anthraquinone skeleton. pharmaffiliates.comcymitquimica.com | Enables use as an internal standard for quantitative metabolic studies of anthraquinone-based APIs. smolecule.com |
Rational Design and Incorporation of 13C Labels for Drug Discovery Research
Application in Elucidating Natural Product Biosynthesis Pathways through Isotopic Tracing
Understanding how organisms construct complex natural products is a fundamental goal of biochemistry. Isotopic tracing is a powerful technique used to map these biosynthetic pathways. Feeding an organism a labeled precursor and then analyzing the resulting natural products for the label's location can reveal the sequence of enzymatic reactions.
This compound serves as a tracer to study metabolic pathways in biological systems. smolecule.com Its role as a carbon-labeled building block allows for detailed analysis of how organisms process and utilize different substrates. smolecule.com For example, in the study of angucycline biosynthesis, simple labeled precursors like [1-¹³C]acetate have been used to demonstrate that the complex carbon backbone is assembled from acetate (B1210297) units. nih.gov Similarly, this compound can be introduced into a biosynthetic system to trace the incorporation of a three-carbon alkyne-containing unit into a final natural product, thereby elucidating the specific enzymatic transformations involved.
Advanced Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) with ¹³C-Labeled Ethyl Propargylate
"Click chemistry" refers to a class of reactions that are rapid, efficient, and high-yielding, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prime example. nih.govbiochempeg.com This reaction joins an alkyne with an azide (B81097) to form a stable triazole ring. The terminal alkyne in this compound makes it an ideal substrate for CuAAC reactions.
The use of this compound in CuAAC allows for the creation of ¹³C-labeled molecules with high efficiency and specificity. This is valuable in bioconjugation, materials science, and medicinal chemistry, where the triazole ring can act as a stable linker. nih.gov For instance, researchers have used the non-labeled ethyl propiolate in CuAAC reactions to modify porous coordination cages, a process monitored by observing the disappearance of the characteristic azide stretch in IR spectroscopy. rsc.org Applying this same methodology with this compound would result in a labeled cage, allowing for more precise tracking and quantification of the modified material.
When this compound undergoes a CuAAC reaction with an azide-containing molecule, the resulting product is a ¹³C-enriched 1,2,3-triazole. This places the stable isotopic label directly within the newly formed heterocyclic scaffold.
The resulting ¹³C₃-triazole can be readily analyzed and quantified using mass spectrometry due to its specific mass shift. This labeling strategy is advantageous for creating internal standards for drug candidates that feature a triazole core or for tracking the delivery and fate of triazole-linked bioconjugates in complex biological environments. The robustness of the CuAAC reaction ensures that the isotopic label is incorporated with high fidelity, providing a reliable method for synthesizing these important research tools. nih.gov
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂¹³C₃H₆O₂ pharmaffiliates.com |
| Linear Formula | H¹³C≡¹³C¹³CO₂C₂H₅ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 101.08 g/mol sigmaaldrich.comsigmaaldrich.compharmaffiliates.com |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.comsigmaaldrich.com |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl propargylate |
| Methyl propiolate-¹³C₃ |
| Substituted anthraquinones |
| Pyrazolo[1,5-a]pyridines |
| [1-¹³C]acetate |
Utility in the Construction of Advanced Biomolecular Research Probes and Chemical Tools
The unique structure of this compound, featuring a reactive alkyne handle, makes it a significant precursor in the synthesis of advanced biomolecular research probes and chemical tools. The carbon-13 labels are instrumental for tracing the metabolic fate of molecules and quantifying their presence in complex biological systems. bch.robch.ro
The terminal alkyne group is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). richmond.edubohrium.com This reaction allows for the efficient and specific conjugation of the alkyne-containing molecule to another molecule bearing an azide group. This methodology is widely used to attach reporter tags, such as fluorescent dyes or biotin (B1667282), to biomolecules for visualization, purification, and identification. richmond.edursc.org By using this compound to build the core of a probe, scientists can create tools that are not only capable of specific labeling but can also be tracked and quantified through their isotopic signature. nih.govrichmond.edu
For instance, a research probe can be synthesized where the ethyl propargylate moiety is incorporated into a larger bioactive molecule. This molecule can then be introduced into a biological system. The alkyne serves as a handle for attaching a biotin tag via a CuAAC reaction, enabling the affinity purification of the molecule's binding partners. rsc.org The presence of the ¹³C₃-label allows for precise quantification of the probe and its metabolites by mass spectrometry, providing valuable data on the probe's distribution, stability, and interactions within the cellular environment. bch.ro This dual-functionality is crucial for developing highly sensitive and quantitative chemical tools for proteomics, metabolomics, and drug discovery. nih.gov
Table 1: Applications of Labeled Alkynes in Biomolecular Probe Construction
| Application Area | Probe Functionality | Role of Labeled Alkyne | Analytical Technique | Reference(s) |
|---|---|---|---|---|
| Proteomics | Protein Labeling and Identification | Bio-orthogonal handle for click chemistry attachment of affinity tags (e.g., biotin). | Mass Spectrometry | rsc.org |
| Metabolomics | Metabolic Tracing | Isotopic tracer to follow metabolic pathways of small molecules. | Mass Spectrometry, NMR | bch.robch.ro |
| Chemical Biology | Fluorescent Labeling | Core structure for synthesizing fluorescent probes for cellular imaging. | Fluorescence Microscopy | richmond.edu |
Exploration of Novel Ring Systems and Heterocyclic Compounds via Alkyne Reactivity
The electron-deficient triple bond in this compound is highly reactive and participates in a wide array of chemical transformations, making it a powerful tool for the construction of diverse heterocyclic and carbocyclic frameworks. The ¹³C₃-label provides a means to mechanistically investigate these complex reactions.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, are highly valued for their efficiency and atom economy. Current time information in Bangalore, IN. Ethyl propargylate is a versatile component in various MCRs for synthesizing complex heterocyclic structures.
One example is the three-component reaction involving pyridine (B92270) derivatives, ethyl propiolate, and dialkyl phosphonates, which yields functionalized 1,2-dihydropyridinylphosphonates. Current time information in Bangalore, IN. Another significant MCR is a consecutive three-component process that begins with a Sonogashira coupling of an aryl iodide with ethyl propiolate. The resulting ethyl 3-arylpropiolate intermediate can then react with a secondary amine in a Michael addition to produce β-amino enoates, or undergo a cyclocondensation with a hydrazine (B178648) to form 3-hydroxypyrazoles. bch.ro
Furthermore, ethyl propiolate can participate in radical-mediated MCRs. For example, under photoirradiation, diphenyl diselenide can add sequentially to ethyl propiolate and a second unsaturated partner like a vinyl ether or an isocyanide, creating complex difunctionalized molecules. nih.gov Catalyst-free MCRs have also been reported, such as the reaction between azaarenes (e.g., quinoline), ethyl propiolate, and various NH-heterocycles or 1,3-dicarbonyl compounds to generate highly functionalized adducts. researchgate.net The use of this compound in these reactions would allow for detailed mechanistic investigation of these one-pot transformations.
Table 2: Examples of Multicomponent Reactions with Ethyl Propiolate
| Reaction Type | Reactants | Product Class | Reference(s) |
|---|---|---|---|
| Phosphorylation | Pyridine, Ethyl Propiolate, Dialkyl Phosphonate | 1,2-Dihydropyridinylphosphonates | Current time information in Bangalore, IN. |
| Coupling-Addition/Condensation | Aryl Iodide, Ethyl Propiolate, Amine or Hydrazine | β-Amino Enoates or 3-Hydroxypyrazoles | bch.ro |
| Radical-Mediated Addition | Diphenyl Diselenide, Ethyl Propiolate, Vinyl Ether | Vicinal Difunctionalized Alkenes | nih.gov |
Cycloaddition and Annulation Reactions for Complex Molecular Architectures (e.g., synthesis of indolizines from propiolic acid derivatives)
The activated alkyne of ethyl propiolate makes it an excellent dipolarophile and dienophile in cycloaddition reactions, providing access to a wide variety of five- and six-membered rings.
A prominent example is the [3+2] cycloaddition reaction between pyridinium (B92312) N-ylides and ethyl propiolate, which is a classic and versatile method for synthesizing the indolizine (B1195054) core. lew.robch.robch.roresearchgate.net In this reaction, the pyridinium ylide acts as a 1,3-dipole that reacts with the ethyl propiolate (the dipolarophile) to form the bicyclic indolizine skeleton. lew.ro This reaction is highly regioselective and is a cornerstone for creating libraries of substituted indolizines for various applications, including materials science and pharmaceuticals. bch.robch.ro Other 1,3-dipoles, such as aryl azides and phthalazinium ylides, also react with ethyl propiolate to yield triazoles and pyrrolophthalazines, respectively. mdpi.comresearchgate.net
As a dienophile, ethyl propiolate participates in [4+2] Diels-Alder reactions. For instance, it can react with cyclopentadiene (B3395910) to form bicyclic products, a process that can be integrated into a one-pot sequence involving initial conjugate addition to the alkyne. richmond.edurichmond.edu It also undergoes Diels-Alder reactions with furan, although conditions may require Lewis acid catalysis. cdnsciencepub.com
Annulation reactions, which build a new ring onto an existing one, also feature ethyl propiolate. A gold-catalyzed [4+2] annulation between 1,2-benzisoxazoles and ethyl propiolate derivatives has been reported to produce 6H-1,3-oxazin-6-ones. acs.orgnih.gov Additionally, [2+2+2] cycloadditions catalyzed by organic bases like DABCO can combine two molecules of ethyl propiolate with an aryl aldehyde to construct 4-aryl-4H-pyrans. thieme-connect.com
Table 3: Cycloaddition and Annulation Reactions of Ethyl Propiolate
| Reaction Type | Reactants | Product Heterocycle | Reference(s) |
|---|---|---|---|
| [3+2] Cycloaddition | Pyridinium N-ylide, Ethyl Propiolate | Indolizine | lew.robch.roresearchgate.net |
| [3+2] Cycloaddition | Aryl Azide, Ethyl Propiolate | Triazole | mdpi.comnih.gov |
| [4+2] Diels-Alder | Cyclopentadiene, Ethyl Propiolate (as sulfone) | Bicyclo[2.2.1]heptene | richmond.edurichmond.edu |
| [2+2+2] Cycloaddition | Aryl Aldehyde, Ethyl Propiolate (2 equiv.) | 4H-Pyran | thieme-connect.com |
Transition Metal-Catalyzed Coupling Reactions Involving the Labeled Alkyne
Transition metal catalysis offers powerful methods for C-C bond formation, and the terminal alkyne of ethyl propiolate is a common substrate in these reactions. The use of this compound enables precise tracking of the alkyne carbons as they are incorporated into more complex structures.
The Sonogashira coupling, a palladium-copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is frequently employed with ethyl propiolate. d-nb.infoorganic-chemistry.org This reaction is a highly reliable method for synthesizing ethyl arylpropiolates, which are themselves valuable intermediates for further transformations, including the multicomponent reactions mentioned previously. d-nb.inforesearchgate.net
While the Heck reaction typically involves alkenes, related palladium-catalyzed vinylation reactions can be performed with alkynes. organic-chemistry.orgpnas.org For example, the hydroarylation of ethyl propiolate, catalyzed by gold complexes, allows for the direct addition of arenes across the triple bond to form cinnamates. unimi.ituchicago.edumdpi.com This atom-economical reaction functionalizes C-H bonds directly.
Other coupling reactions also utilize ethyl propiolate. Palladium-catalyzed cross-coupling of organoboron compounds (Suzuki-type reactions) and organoindate reagents with ethyl propiolate provide alternative routes to substituted propiolate esters. organic-chemistry.orguwindsor.ca The versatility of these coupling reactions makes this compound a key starting material for building complex molecular scaffolds with a built-in isotopic label for subsequent analysis.
Table 4: Transition Metal-Catalyzed Coupling Reactions of Ethyl Propiolate
| Reaction Name | Metal Catalyst(s) | Coupling Partners | Product Type | Reference(s) |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium, Copper | Aryl/Vinyl Halide, Ethyl Propiolate | Aryl/Vinyl Propiolate | d-nb.inforesearchgate.net |
| Hydroarylation | Gold | Arene, Ethyl Propiolate | Ethyl Cinnamate derivative | unimi.itmdpi.com |
Mechanistic Investigations Utilizing 13c Isotopic Labeling with Ethyl Propargylate 13c3
Elucidation of Organic Reaction Mechanisms through Isotopic Tracing Experiments
Isotopic labeling with compounds like ethyl propargylate-¹³C₃ offers a direct window into the heart of a chemical transformation. By following the labeled atoms from reactants to products, chemists can piece together the sequence of bond-breaking and bond-forming events that define the reaction mechanism. numberanalytics.comsci-hub.se
Tracking Carbon Atom Redistribution and Scrambling in Complex Transformations
One of the primary applications of ethyl propargylate-¹³C₃ is in tracking the redistribution of carbon atoms in complex rearrangements. For instance, in sigmatropic rearrangements like the Claisen rearrangement, labeling a specific carbon atom can confirm the concerted nature of the reaction. numberanalytics.comlibretexts.org If the label appears in a specific, predicted position in the product, it provides strong evidence for a particular cyclic transition state. libretexts.org Conversely, if the label is "scrambled" or appears in multiple positions, it may suggest the involvement of intermediates that allow for bond rotations or alternative reaction pathways. msu.edu
An example of this is seen in the study of certain cationic rearrangements where an isotopic carbon label can become scrambled, suggesting the formation of an epoxide intermediate. msu.edu Similarly, in the Cope rearrangement, a "degenerate" reaction where the product is identical to the starting material, ¹³C labeling can be used to monitor the equilibrium by observing the appearance of the label in a different position within the molecule. masterorganicchemistry.com
Identification of Key Intermediates and Transient Species in Reaction Pathways
Reaction intermediates are fleeting species that are formed in one step of a reaction and consumed in a subsequent step. youtube.com Their low concentration and short lifespan often make them difficult to detect directly. Isotopic labeling with ethyl propargylate-¹³C₃ can provide compelling evidence for their existence. smolecule.comnih.gov
For example, if a proposed mechanism involves the formation of an intermediate which then breaks apart, the isotopic label from the ethyl propargylate-¹³C₃ will be distributed among the final products in a predictable manner. By analyzing the isotopic composition of the products, researchers can confirm or refute the involvement of the proposed intermediate. youtube.com In some cases, intermediates that were previously only postulated have been successfully trapped and characterized through reactions with reagents like ethyl propiolate. researchgate.net
Application of Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis and Transition State Characterization
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. google.com Measuring the KIE by using ethyl propargylate-¹³C₃ can provide profound insights into the reaction's rate-determining step and the structure of the transition state. nih.govnih.gov
Secondary KIEs, where the labeled atom is not directly involved in bond breaking or formation, can provide information about changes in the vibrational environment of the atom between the reactant and the transition state. google.com This data can be used to infer the geometry and electronic structure of the transition state with remarkable detail. google.com
Table 1: Interpreting Kinetic Isotope Effects (KIE)
| KIE Value (k_light / k_heavy) | Interpretation |
| > 1 (Normal KIE) | The bond to the isotope is weakened in the transition state. |
| ≈ 1 (No KIE) | The bond to the isotope is not significantly affected in the rate-determining step. |
| < 1 (Inverse KIE) | The bond to the isotope is strengthened in the transition state. |
Probing Catalytic Cycles and Ligand Exchange Processes with ¹³C-Enriched Substrates
In catalytic reactions, a catalyst is regenerated after each reaction cycle. ¹³C-enriched substrates like ethyl propargylate-¹³C₃ are instrumental in elucidating the intricate steps of these cycles. nih.gov By introducing the labeled substrate, researchers can follow the carbon atoms as they bind to the catalyst, undergo transformation, and are released as the product.
This technique is particularly powerful for studying organometallic catalysis, where the substrate interacts with a metal center. nih.gov By monitoring the ¹³C NMR signals, one can observe the formation of catalyst-substrate complexes and track ligand exchange processes. nih.gov For example, in a study of propane (B168953) ammoxidation, ¹³C-labeled propane was used to demonstrate the direct conversion of propene to acrylonitrile (B1666552) without the involvement of a C6 intermediate, as evidenced by the lack of ¹³C label scrambling. acs.org
Understanding Intramolecular Rearrangement Pathways and Stereochemical Inversions via Carbon Labeling
Intramolecular rearrangements, where a molecule rearranges to form a constitutional isomer, often proceed through complex pathways. libretexts.org Carbon labeling is an indispensable tool for mapping these pathways. msu.edu By pinpointing the starting and ending positions of the ¹³C label, chemists can deduce the specific bonds that are broken and formed during the rearrangement. masterorganicchemistry.com
A classic example is the Claisen rearrangement of allyl phenyl ethers. libretexts.org When the terminal carbon of the allyl group is labeled with ¹⁴C (a radioactive isotope of carbon), the label is found exclusively at the ortho position of the aromatic ring in the product, providing clear evidence for a concerted symeres.comsymeres.com-sigmatropic rearrangement. libretexts.org
Furthermore, isotopic labeling can be used to investigate stereochemical inversions. If a reaction proceeds through a mechanism that involves the formation of a symmetrical intermediate, any stereochemical information from the starting material will be lost. However, if the labeled product retains the stereochemistry of the reactant, it suggests a concerted mechanism where the new bond forms as the old one breaks, without the formation of a freely rotating intermediate. msu.edu
Advanced Analytical Techniques for Characterization and Purity Assessment of Ethyl Propargylate 13c3 and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like Ethyl Propargylate-13C3, NMR provides invaluable information regarding the position and extent of labeling.
Carbon-13 NMR Spectroscopy for Labeling Confirmation, Positional Isomerism, and Quantitative Enrichment Analysis
Carbon-13 (¹³C) NMR spectroscopy is the most direct method for confirming the presence and location of ¹³C labels within a molecule. organicchemistrydata.org In this compound, which has the linear formula H¹³C≡¹³C¹³CO₂C₂H₅, the ¹³C labels are incorporated at the acetylenic and carbonyl positions. sigmaaldrich.com The chemical shifts of these labeled carbons are distinct and can be readily identified in the ¹³C NMR spectrum. youtube.comlibretexts.org
The confirmation of labeling is achieved by observing signals with significantly higher intensity at the chemical shifts corresponding to the labeled positions compared to a spectrum of the unlabeled analogue. Positional isomerism, which would involve the ¹³C labels being at incorrect positions, can be unequivocally ruled out by assigning each signal in the ¹³C NMR spectrum to its corresponding carbon atom in the molecule. organicchemistrydata.org
Quantitative ¹³C NMR can be employed to determine the isotopic enrichment of each labeled position. By comparing the integral of the signals from the ¹³C-labeled carbons to those of a known internal standard or to the natural abundance ¹³C signals of the ethyl group, a precise measurement of the enrichment level can be obtained. rsc.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) | Notes |
| ¹³C O₂ | 150-170 | The carbonyl carbon chemical shift is influenced by the ester functionality. youtube.comlibretexts.org |
| H¹³C ≡ | 70-90 | The chemical shift of sp-hybridized carbons in alkynes. youtube.com |
| ≡¹³C CO₂ | 70-90 | The chemical shift of sp-hybridized carbons in alkynes. youtube.com |
| OC H₂CH₃ | 60-70 | The methylene (B1212753) carbon of the ethyl group. |
| OCH₂C H₃ | 10-20 | The methyl carbon of the ethyl group. |
This table is generated based on typical chemical shift ranges for the functional groups present.
Proton NMR Spectroscopy: Analysis of ¹H-¹³C Coupling Patterns and Spectral Shifts
Proton (¹H) NMR spectroscopy provides complementary information to ¹³C NMR. In this compound, the protons on the ethyl group and the acetylenic proton will exhibit coupling to the adjacent ¹³C nuclei. This ¹H-¹³C coupling results in the splitting of proton signals into doublets or more complex multiplets, providing clear evidence of the proximity of protons to the labeled carbons.
The magnitude of the coupling constants (J-coupling) is characteristic of the number of bonds separating the proton and the ¹³C atom. For instance, one-bond ¹H-¹³C coupling constants (¹JCH) are typically large (125-250 Hz), while two-bond (²JCH) and three-bond (³JCH) couplings are smaller. mnstate.edu The analysis of these coupling patterns confirms the specific locations of the isotopic labels.
Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Complete Structural Assignment
For unambiguous structural assignment, especially in complex derivatives of Ethyl Propargylate, multidimensional NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton and carbon nuclei that are directly bonded (one bond apart). columbia.edusdsu.edu In an HSQC spectrum of this compound, cross-peaks would be observed between the acetylenic proton and its directly attached ¹³C atom, as well as between the protons of the ethyl group and their respective carbons. This technique is highly sensitive and provides a clear map of all C-H bonds. columbia.edu
High-Accuracy Mass Spectrometry for Isotopic Enrichment Determination and Molecular Formula Validation
High-accuracy mass spectrometry is a powerful tool for determining the elemental composition and isotopic distribution of molecules with high precision and accuracy.
High-Resolution Mass Spectrometry (HRMS) for Confirmation of Elemental Composition
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. nih.govnih.gov This level of accuracy allows for the unambiguous determination of a molecule's elemental formula. nih.govacs.org
For this compound, HRMS can confirm the presence of the three ¹³C atoms by measuring the exact mass of the molecular ion. The mass difference between the labeled and unlabeled compound will correspond precisely to the mass of three ¹³C isotopes minus the mass of three ¹²C isotopes. Furthermore, the isotopic pattern of the molecular ion cluster in the mass spectrum will be significantly altered due to the high ¹³C enrichment, providing another layer of confirmation. wikipedia.org Liquid chromatography coupled with HRMS (LC-HRMS) can be used to separate this compound from any impurities before mass analysis, ensuring that the measured mass and isotopic pattern are solely from the target compound. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Ethyl Propargylate | C₅H₆O₂ | 98.03678 |
| This compound | C₂¹³C₃H₆O₂ | 101.04686 |
Calculated masses are based on the most abundant isotopes of each element.
Fragmentation Pathway Analysis of 13C-Labeled Molecules
Mass spectrometry (MS) is a critical tool for elucidating molecular structures, and its power is significantly enhanced when analyzing isotopically labeled compounds. The fragmentation patterns observed in a mass spectrum serve as a fingerprint for a molecule. In the case of this compound, the three ¹³C atoms act as markers, enabling researchers to trace the origin of each fragment ion with high confidence. dphen1.com
When this compound is ionized, it forms a molecular ion that can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The most common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, two primary fragmentation patterns are expected:
Loss of the ethoxy radical (•OCH₂CH₃): This cleavage results in the formation of a ¹³C-labeled propargyl cation.
Loss of the propargyl radical (•¹³C≡¹³C-¹³CH₂): This pathway leads to the formation of the ethoxycarbonyl cation.
The key advantage of the ¹³C₃ label is the ability to distinguish between fragments that would otherwise have the same nominal mass. By comparing the mass-to-charge (m/z) ratios of fragments from the labeled compound to its unlabeled counterpart, the fragmentation pathways can be definitively established. acs.orgimreblank.ch This is crucial for confirming the location of the isotopic label and for structural elucidation of any derivatives formed in subsequent reactions.
Table 1: Hypothetical Mass-to-Charge (m/z) Ratios of Key Fragments in Mass Spectrometry
This table illustrates the expected m/z values for major fragments of unlabeled Ethyl Propargylate and this compound, demonstrating the mass shift due to isotopic labeling.
| Fragment Ion | Unlabeled Formula | Unlabeled m/z | ¹³C₃-Labeled Formula | ¹³C₃-Labeled m/z | Mass Shift |
| Molecular Ion | [C₅H₆O₂]⁺ | 98 | [¹³C₃¹²C₂H₆O₂]⁺ | 101 | +3 |
| Propargyl Cation | [C₃H₃]⁺ | 39 | [¹³C₃H₃]⁺ | 42 | +3 |
| Ethoxycarbonyl Cation | [C₃H₅O₂]⁺ | 73 | [¹²C₃H₅O₂]⁺ | 73 | 0 |
| Ethyl Cation | [C₂H₅]⁺ | 29 | [¹²C₂H₅]⁺ | 29 | 0 |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Confirmation of Labeled Functional Groups
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide a "vibrational fingerprint" of a molecule by probing its bond vibrations. The frequency of these vibrations is directly related to the mass of the atoms and the strength of the bonds connecting them. The substitution of ¹²C with the heavier ¹³C isotope leads to a predictable decrease in the vibrational frequency for modes involving the labeled carbon atoms. nih.gov
For this compound, the most notable shifts are observed for the vibrations of the propargyl group's carbon backbone. The characteristic alkyne (C≡C) stretching vibration, a key feature in the spectra of propargyl compounds, is particularly sensitive to this isotopic substitution. columbia.eduacs.org This shift provides unambiguous confirmation that the isotopic labels have been incorporated into the alkyne functional group. columbia.edu
Table 2: Representative Vibrational Frequency Shifts due to ¹³C₃ Labeling
This table shows typical vibrational frequencies for the key functional groups in Ethyl Propargylate and the expected shifts upon ¹³C labeling of the propargyl group.
| Vibrational Mode | Functional Group | Typical Unlabeled Frequency (cm⁻¹) | Expected ¹³C₃-Labeled Frequency (cm⁻¹) | Expected Shift (cm⁻¹) |
| Alkyne C≡C Stretch | Propargyl | ~2125 | ~2048 | ~ -77 |
| Carbonyl C=O Stretch | Ester | ~1720 | ~1715 | ~ -5 |
| Alkyne C-H Stretch | Propargyl | ~3300 | ~3300 | Negligible |
| C-O Stretch | Ester | ~1250 | ~1240 | ~ -10 |
Chromatographic Separations (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Research Sample Purity and Isomeric Analysis
Chromatographic methods are essential for determining the chemical and isomeric purity of research samples. researchgate.net The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and polarity of the compound and its potential impurities.
For a volatile compound like this compound, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a highly effective analytical method. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov This technique can effectively separate the target compound from starting materials, solvents, or byproducts from the synthesis. google.com The use of an internal standard can allow for precise quantification of the compound's purity. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and the separation of isomers. mdpi.com It is particularly useful for analyzing less volatile derivatives or potential isomers that may not be separable by GC. One potential isomer of ethyl propargylate is its allenic counterpart, ethyl propa-1,2-dienoate. Chiral HPLC, which uses a chiral stationary phase, can be employed to separate enantiomers if the molecule or its derivatives are chiral. masterorganicchemistry.com By using well-defined chromatographic conditions, HPLC can provide high-resolution separation, ensuring the isomeric and chemical purity of the this compound sample. gerli.com
Table 3: Hypothetical Chromatographic Data for Purity and Isomeric Analysis
This table presents example retention times for this compound and potential related substances in a hypothetical chromatographic run, illustrating how these techniques separate different components.
| Compound | Analytical Method | Retention Time (minutes) | Purpose of Analysis |
| This compound | GC-MS | 8.5 | Purity Assessment |
| Propargyl Alcohol (Starting Material) | GC-MS | 4.2 | Impurity Detection |
| Ethyl Propa-1,2-dienoate-13C3 (Isomer) | HPLC | 12.1 | Isomeric Purity |
| Unlabeled Ethyl Propargylate | GC-MS | 8.5 | Isotopic Enrichment (via MS) |
Theoretical and Computational Studies on Ethyl Propargylate 13c3 Reactivity and Interactions
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic nature of ethyl propargylate. Studies utilizing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been conducted on the parent compound, ethyl propiolate, providing a detailed picture of its conformational landscape. uc.pt The insights from these calculations are directly applicable to Ethyl Propargylate-13C3, as isotopic substitution has a negligible effect on the electronic structure and molecular geometry.
Calculations predict the existence of four conformers for ethyl propiolate. uc.pt These arise from the rotation around the O=C–O–C and C–O–C–C dihedral angles. The two lowest-energy conformers, designated as cis I (anti) and cis II (gauche), are separated by a very small energy difference and are the forms predominantly observed in cryogenic matrices. uc.pt The higher-energy trans conformers are significantly less stable and not experimentally observed under these conditions. uc.pt
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is typically located on the C≡C triple bond, indicating its role as the primary site for electrophilic attack. The LUMO is centered on the carbonyl group, which acts as the electrophilic center for nucleophilic attack. Reactivity descriptors, derived from these electronic parameters, quantify the molecule's propensity to participate in chemical reactions. Low ionization potential, for instance, suggests high reactivity. researchgate.net
| Conformer | O=C–O–C Dihedral | C–O–C–C Dihedral | Relative Energy (kJ mol⁻¹) | Predicted Abundance |
|---|---|---|---|---|
| cis I (anti) | ~0° | 180° | 0.0 | High |
| cis II (gauche) | ~0° | ±86.6° | <2.5 | High |
| trans III (anti) | ~180° | 180° | >17.5 | Not Observed |
| trans IV (gauche) | ~180° | ±92.5° | >17.5 | Not Observed |
Molecular Dynamics Simulations of Reaction Pathways and Intermolecular Interactions Involving Labeled Intermediates
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide invaluable insights into its behavior in various environments, such as in solution or at interfaces. rsc.org By simulating the trajectories of individual atoms, MD can elucidate complex reaction pathways and non-covalent intermolecular interactions. nih.gov
A key application of MD for this isotopically labeled compound is in tracing reaction mechanisms. In a simulated reaction, the ¹³C atoms act as unmistakable markers. Researchers can follow the exact path of these labeled atoms from the reactant, through any transient intermediates and transition states, to the final products. This allows for the unambiguous determination of bond-breaking and bond-forming events, which is crucial for understanding complex rearrangements and catalytic cycles. smolecule.com
Furthermore, MD simulations can characterize the intermolecular interactions between this compound and other molecules, such as solvents or catalysts. These simulations can reveal preferred binding orientations, calculate interaction energies, and describe the structure of the solvation shell around the molecule, which are all critical factors influencing reaction outcomes.
Density Functional Theory (DFT) Studies of Isotopic Effects on Reaction Energetics and Kinetics
Density Functional Theory (DFT) is a highly effective method for investigating the consequences of isotopic substitution on chemical reactions. mdpi.com The primary influence of replacing ¹²C with ¹³C in the propargyl core of the molecule is the change in mass. This mass difference, while not affecting the electronic potential energy surface, has a measurable impact on the vibrational frequencies of the molecule.
According to quantum mechanics, molecules have a non-zero vibrational energy even at absolute zero, known as the Zero-Point Energy (ZPE). The ZPE is dependent on the vibrational frequencies, which are in turn dependent on the masses of the atoms involved. Heavier isotopes like ¹³C lead to lower vibrational frequencies and, consequently, a lower ZPE compared to their ¹²C counterparts.
This difference in ZPE between this compound and its unlabeled isotopologue can affect both the thermodynamics and kinetics of a reaction.
Kinetic Isotope Effect (KIE): More commonly, the ZPE difference between the reactant and the transition state changes the activation energy of the reaction. If a C-C or C-H bond involving one of the labeled carbons is broken or significantly altered in the rate-determining step, a kinetic isotope effect will be observed. DFT calculations can accurately predict the magnitude of the KIE, providing a powerful tool to probe reaction mechanisms. mdpi.com For example, a calculated KIE greater than 1 (k_light/k_heavy > 1) indicates that the bond to the isotopic atom is being weakened in the transition state.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Lower for C-C/C-H bonds involving ¹³C compared to ¹²C. |
| Zero-Point Energy (ZPE) | The vibrational energy at 0 K. | Lower for this compound than for unlabeled ethyl propargylate. |
| Activation Energy (Ea) | The energy barrier for a reaction. | Difference in ZPE between reactant and transition state can alter Ea, leading to a KIE. |
| Kinetic Isotope Effect (KIE) | Ratio of reaction rates between light and heavy isotopologues (k_light/k_heavy). | Provides evidence for the involvement of the labeled atoms in the rate-determining step. |
In Silico Prediction of Novel Synthetic Transformations and Catalyst Performance
In silico (computational) methods are increasingly used to accelerate the discovery of new chemical reactions and to design more efficient catalysts. kaist.ac.kr These approaches can be applied to this compound to predict novel synthetic transformations and to evaluate the performance of potential catalysts before committing to laboratory experiments.
One powerful strategy involves retrosynthesis prediction algorithms. nih.gov These programs can analyze the structure of a target molecule and propose a series of reactions to synthesize it, often uncovering non-intuitive or novel chemical pathways. For a molecule like ethyl propargylate, such tools could suggest new cycloaddition partners, novel coupling reactions, or innovative functionalization strategies. acs.org
In addition to predicting new reactions, computational methods can be used to screen and optimize catalysts. By calculating the reaction energy profile for a given transformation with different catalysts, researchers can predict which catalyst will offer the lowest activation barrier and, therefore, the highest efficiency. This in silico screening can assess various parameters, including the catalyst's electronic properties, steric hindrance, and binding affinity to the substrate, thereby guiding the rational design of superior catalytic systems for reactions involving ethyl propargylate.
Future Perspectives and Emerging Research Avenues for Ethyl Propargylate 13c3
Development of Expedient and Economical Synthetic Methodologies for Diverse Isotopic Labeling Patterns
The broader adoption of ethyl propargylate-13C3 and its isotopologues hinges on the development of more efficient and cost-effective synthetic routes. Current methods often rely on expensive, pre-labeled starting materials, limiting their accessibility. Future research will likely focus on several key areas to overcome these limitations.
One promising approach involves the use of elemental ¹³C or simple, universally labeled C₂ building blocks like ¹³C₂-acetylene, derived from calcium carbide (Ca¹³C₂). rsc.orgresearchgate.net This "from the ground up" strategy allows for the most atom-economical incorporation of the heavy isotope. rsc.org Modular synthetic strategies, such as the coupling of carboxylic acid esters with gem-diborylalkanes, are also emerging, which could allow for the specific placement of ¹³C labels at either or both carbons of the alkyne unit from labeled precursors. researchgate.net
Furthermore, the development of novel catalytic systems for carboxylation or homologation sequences using ¹³CO or ¹³CO₂ could provide direct pathways to the labeled carboxyl group. A key challenge is to design these synthetic pathways to be not only efficient but also amenable to producing various labeling patterns (e.g., labeling only the alkyne or only the carbonyl carbon) to answer different scientific questions.
| Potential Starting Material | Labeling Position | Potential Advantage | Reference |
| Elemental Carbon (¹³C) | All three carbons (propargylate backbone) | Most fundamental and potentially cost-effective source. | rsc.orgresearchgate.net |
| ¹³C₂-Acetylene | Alkyne carbons | Universal C₂ building block for various labeled alkynes. | rsc.org |
| ¹³C-Labeled Bestmann-Ohira Reagent | Internal alkyne carbon | Enables sequential chain elongation with precise label incorporation. | researchgate.net |
| [1,3-¹³C₂]-Diethyl Malonate | Carbonyl and alpha-carbon | Access to specifically labeled pyrone derivatives and related structures. | |
| Ethyl Chloride-¹³C₂ | Ethyl group carbons | Useful for studying the ester moiety's fate in reactions. | smolecule.com |
Expansion of Applications in Chemical Biology Research for Investigating Biomolecular Interactions and Pathways
The terminal alkyne group of ethyl propargylate is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a living system without interfering with native biochemical processes. annualreviews.org The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." researchgate.net When combined with ¹³C labeling, this compound becomes a powerful probe for chemical biology.
Future applications will move beyond simple metabolic tracing. smolecule.com For instance, it could be used in "activity-based protein profiling" to identify and characterize new enzymes that process small alkyne-containing substrates. The ¹³C label would facilitate detection and quantification by mass spectrometry and enable detailed structural studies of enzyme-inhibitor complexes using nuclear magnetic resonance (NMR) spectroscopy. symeres.com In the field of metabolomics, feeding cells with this compound could help to elucidate novel metabolic pathways, tracking the labeled carbon backbone as it is incorporated into larger biomolecules. smolecule.comescholarship.org This stable isotope probing (SIP) technique is critical for understanding the functional roles of different organisms within complex microbial communities. isolife.nl
| Research Area | Potential Application of this compound | Information Gained from ¹³C Label | Reference |
| Proteomics | Activity-Based Protein Profiling (ABPP) | Identify and quantify enzyme targets; structural analysis of active sites via NMR. | symeres.com |
| Metabolomics | Stable Isotope Probing (SIP) | Trace metabolic fate and flux through biochemical pathways. | smolecule.comisolife.nl |
| Glycobiology | Metabolic Labeling of Glycans | Track the synthesis and modification of complex carbohydrates in living cells. | annualreviews.org |
| Bioorthogonal Chemistry | Mechanistic Studies of Click Reactions | Elucidate reaction mechanisms and kinetics in biological environments. | researchgate.netannualreviews.org |
Integration into Materials Science for the Synthesis of Labeled Polymers, Nanomaterials, and Advanced Functional Materials
In materials science, isotopic labeling is a powerful but underutilized tool for understanding material structure, dynamics, and degradation. nih.gov The alkyne functionality of ethyl propargylate makes it an attractive monomer for polymerization reactions, particularly through azide-alkyne click polymerization. researchgate.net Using this compound as a labeled monomer would allow for the synthesis of ¹³C-labeled polymers with precisely known label locations.
These labeled polymers would be invaluable for studying polymer physics. For example, techniques like secondary ion mass spectrometry (SIMS) could be used to probe polymer interfaces and diffusion with high precision, avoiding the phase behavior changes sometimes associated with deuterium (B1214612) labeling. nih.gov Furthermore, tracking the ¹³C label could provide unprecedented insight into the degradation mechanisms of polymers under various environmental stressors. researchgate.net This knowledge is crucial for designing next-generation materials with improved longevity or controlled biodegradability. The synthesis of labeled nanomaterials, using this compound as a surface ligand or building block, could also help track their fate and interactions in biological or environmental systems.
Advancements in Automation and High-Throughput Synthesis and Screening of Labeled Compounds
The synthesis of isotopically labeled compounds is often complex and labor-intensive. The future of this field lies in the integration of automation and high-throughput technologies to accelerate the discovery and optimization of labeled probes. talmazan.mdadesisinc.com Automated synthesis platforms, including those based on flow chemistry, can improve the reproducibility, safety, and efficiency of producing molecules like this compound. adesisinc.combiotage.com
Exploration of New Catalytic Systems for Enabling Selective and Efficient Reactions Involving Terminal Alkynes with 13C Labels
The reactivity of the terminal alkyne in ethyl propargylate is governed by catalysis. While click chemistry is a major application, many other catalytic transformations of alkynes are known and could be leveraged in new ways with a ¹³C-labeled substrate. Future research will undoubtedly focus on discovering new catalysts that enable novel and selective reactions.
For example, developing catalysts for the regioselective and stereoselective dimerization or cross-coupling of this compound with other alkynes could lead to new labeled building blocks for organic synthesis. acs.org The ¹³C label would be instrumental in performing mechanistic studies on these new catalytic systems, using techniques like ¹³C NMR to track the flow of atoms and identify key intermediates. acs.orgcaltech.edu Similarly, new catalytic methods for the deuteration or hydrogenation of the alkyne would provide access to new classes of multiply-labeled molecules. acs.orgmdpi.com The development of catalysts that can perform these transformations selectively in the presence of other functional groups will be critical for expanding the synthetic utility of this compound.
Q & A
Basic Research Questions
Q. How can researchers synthesize Ethyl Propargylate-13C3 and confirm its isotopic purity?
- Methodological Answer : Synthesis typically involves isotopically labeled precursors (e.g., ¹³C3-acetylene) under controlled reaction conditions. Key steps include:
-
Purification : Use column chromatography or distillation to isolate the compound.
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Isotopic Purity Validation :
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Mass Spectrometry (MS) : Quantify ¹³C incorporation via isotopic peak distribution analysis .
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Nuclear Magnetic Resonance (NMR) : Compare ¹³C NMR shifts with unlabeled analogs to confirm labeling positions .
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Data Presentation : Tabulate isotopic enrichment percentages and compare with theoretical values (Table 1).
Table 1 : Example Data for Isotopic Purity Validation
Technique Parameter Observed Value Theoretical Value MS % ¹³C3 98.5% 99% ¹³C NMR Shift (ppm) 75.2 (C1) 75.0 (C1)
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify propargyl (C≡C) and ester (C=O) functional groups.
- ¹³C NMR : Resolve labeled carbons and confirm structural integrity.
- High-Resolution MS : Verify molecular ion peaks and isotopic patterns.
- Best Practices : Cross-validate results across techniques to minimize instrumental biases .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design :
- Test thermal stability at 4°C, -20°C, and room temperature over 1–6 months.
- Use HPLC or GC to monitor degradation products.
- Data Analysis : Apply Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How can isotopic dilution effects be minimized in metabolic tracing studies using this compound?
- Methodological Answer :
- Experimental Controls : Include unlabeled controls to quantify background isotopic interference.
- Mass Balance Analysis : Track ¹³C incorporation into metabolites using LC-MS/MS.
- Statistical Modeling : Use linear regression to correct for dilution effects in kinetic studies .
Q. What strategies resolve discrepancies in isotopic enrichment data from different analytical platforms?
- Methodological Answer :
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Cross-Validation : Compare results from NMR, MS, and IR to identify platform-specific biases.
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Error Source Analysis :
-
Quantify instrumental variability via repeated measurements.
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Data Reconciliation : Apply weighted averages based on technique precision (Table 2).
Table 2 : Example Data Reconciliation Workflow
Technique Enrichment (%) Standard Deviation Weighting Factor MS 97.8 ±0.5 0.6 NMR 96.5 ±1.2 0.4
Q. How can this compound be integrated into mechanistic studies of propargylation reactions?
- Methodological Answer :
- Isotopic Labeling Experiments :
- Track ¹³C migration in reaction intermediates via in-situ NMR.
- Use kinetic isotope effects (KIE) to elucidate rate-determining steps.
- Computational Modeling : Pair experimental data with DFT calculations to validate proposed mechanisms .
Q. What are the challenges in scaling up this compound synthesis while maintaining isotopic purity?
- Methodological Answer :
- Process Optimization :
- Optimize catalyst loading and reaction time to minimize side reactions.
- Implement inline MS monitoring for real-time purity assessment.
- Quality Control : Establish acceptance criteria for isotopic purity at each scale-up stage .
Methodological Guidelines
- Data Integrity : Always include raw data tables and statistical summaries in appendices to support reproducibility .
- Literature Review : Use platforms like Google Scholar and ProQuest to identify gaps in isotopic labeling methodologies .
- Ethical Compliance : Adhere to institutional guidelines for handling labeled compounds, including waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
